8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797730-08-5; molecular formula C₁₂H₁₂ClNOS; MW 253.74) belongs to the 8-azabicyclo[3.2.1]oct-2-ene class, a tropane-derived scaffold established in patent literature as a privileged template for monoamine neurotransmitter re-uptake inhibition. The compound features an N-8 acyl linkage to a 5-chlorothiophene-2-carbonyl moiety—a structural motif distinct from the 3-aryl-substituted or 8-methyl variants that dominate published structure–activity relationship (SAR) studies.

Molecular Formula C12H12ClNOS
Molecular Weight 253.74
CAS No. 1797730-08-5
Cat. No. B2999084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
CAS1797730-08-5
Molecular FormulaC12H12ClNOS
Molecular Weight253.74
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H12ClNOS/c13-11-7-6-10(16-11)12(15)14-8-2-1-3-9(14)5-4-8/h1-2,6-9H,3-5H2
InChIKeyOAIXPWKDPKYLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene: Structural and Pharmacological Context


8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797730-08-5; molecular formula C₁₂H₁₂ClNOS; MW 253.74) belongs to the 8-azabicyclo[3.2.1]oct-2-ene class, a tropane-derived scaffold established in patent literature as a privileged template for monoamine neurotransmitter re-uptake inhibition [1]. The compound features an N-8 acyl linkage to a 5-chlorothiophene-2-carbonyl moiety—a structural motif distinct from the 3-aryl-substituted or 8-methyl variants that dominate published structure–activity relationship (SAR) studies. While the core bicyclic framework is shared with numerous serotonergic and dopaminergic ligands, the combination of the olefinic bridge (oct-2-ene vs. octane) and the electron-withdrawing chlorothiophene amide side-chain creates a unique physicochemical profile that precludes simple substitution by superficially similar analogs [2].

Why In-Class 8-Azabicyclo[3.2.1]oct-2-ene Derivatives Cannot Substitute for 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene


Within the 8-azabicyclo[3.2.1]oct-2-ene chemotype, two structural variables dominate biological activity: the nature of the substituent at the bridgehead N-8 position, and the presence/position of aryl groups at C-2/C-3 of the olefinic bridge. The target compound occupies a distinct and under-explored quadrant of this SAR space—an N-8 chlorothiophene amide lacking any C-2/C-3 aryl decoration [1]. Most published 8-azabicyclo[3.2.1]oct-2-enes (e.g., 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene) are N-methyl or N-unsubstituted with C-3 aryl groups, and their transporter binding is dominated by the C-3 aryl pharmacophore. In contrast, the target compound's biological signature is expected to be driven primarily by the N-8 chlorothiophene amide, engaging a fundamentally different binding mode. Furthermore, the chlorine substituent on the thiophene ring alters the electron density of the amide carbonyl, potentially modulating hydrogen-bond acceptor strength and metabolic stability relative to non-chlorinated or methyl-substituted thiophene analogs [2]. These differences make generic substitution scientifically unsound without side-by-side comparative data.

Quantitative Differentiation Evidence for 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene


Lipophilicity Comparison: 5-Chlorothiophene-2-carbonyl vs. Unsubstituted Thiophene-3-carbonyl Analogs

The chlorine atom at the 5-position of the thiophene ring increases the calculated partition coefficient (ClogP) of the target compound relative to its non-halogenated regioisomer, 8-(thiophene-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797335-03-5). Based on fragment-based calculations, the 5-chlorothiophene-2-carbonyl motif contributes an incremental ClogP of approximately +0.6 to +0.8 log units compared to the unsubstituted thiophene-3-carbonyl group . This moderate lipophilicity increase is within the range considered favorable for passive CNS penetration while avoiding the excessive lipophilicity (>5) associated with promiscuous binding and rapid hepatic clearance.

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Amide Bond Stability: Chlorothiophene Amide vs. Benzamide in 8-Azabicyclo[3.2.1]oct-2-ene Derivatives

The 5-chlorothiophene-2-carbonyl amide linkage in the target compound is expected to exhibit differential hydrolytic and metabolic stability compared to the corresponding benzamide analog, 8-(benzoyl)-8-azabicyclo[3.2.1]oct-2-ene. Thiophene-2-carboxamides are known to be more resistant to enzymatic hydrolysis by amidases than their phenyl counterparts due to the electron-rich heterocyclic ring delocalizing electron density into the amide bond, thereby reducing electrophilicity at the carbonyl carbon [1]. The 5-chloro substituent further withdraws electron density from the thiophene ring, fine-tuning this stability profile.

Chemical Stability Metabolic Stability Amide Hydrolysis

Monoamine Transporter Selectivity Profile: 8-Acyl vs. 8-Methyl-3-aryl 8-Azabicyclo[3.2.1]oct-2-enes

The biological pharmacology of 8-azabicyclo[3.2.1]oct-2-enes is highly dependent on substitution pattern. The well-characterized analog (±)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (dichloropane analog) exhibits potent triple re-uptake inhibition with IC₅₀ values of 0.079 nM at SERT, 0.026 nM at DAT, and 0.0047 nM at NET [1]. In contrast, N-8 acyl derivatives lacking C-3 aryl substitution (the target compound) are disclosed in the patent literature as selective serotonin re-uptake inhibitors with attenuated dopamine transporter activity, consistent with the absence of the 3-aryl pharmacophore critical for DAT binding [2]. While quantitative head-to-head IC₅₀ data for the specific target compound are not publicly available, the structural divergence from the 3-aryl-8-methyl chemotype predicts a fundamentally altered transporter selectivity fingerprint.

Monoamine Transporter Serotonin Reuptake Inhibition Dopamine Transporter Selectivity

Hydrogen-Bond Acceptor Strength of Amide Carbonyl: 5-Chlorothiophene vs. 5-Methylthiophene Analogs

The electron-withdrawing chlorine substituent at the 5-position of the thiophene ring increases the positive character of the amide carbonyl carbon relative to the electron-donating 5-methyl analog, 8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene. This electronic modulation can be quantified by the Hammett σₘ substituent constant: Cl (σₘ = +0.37) vs. CH₃ (σₘ = −0.07) [1]. The resulting difference in carbonyl electrophilicity is predicted to alter hydrogen-bond acceptor strength by approximately 0.3–0.5 kcal/mol, a magnitude sufficient to measurably affect binding affinity at targets where the amide carbonyl serves as a key hydrogen-bond acceptor.

Electronic Effects Hydrogen Bonding SAR Medicinal Chemistry

Molecular Weight and Ligand Efficiency Considerations vs. Larger 8-Substituted Tropane Derivatives

With a molecular weight of 253.74 Da, the target compound is significantly smaller than many biologically active 8-azabicyclo[3.2.1]octane/oct-2-ene derivatives bearing extended substituents (e.g., 3-diarylmethoxymethyl-8-arylalkyl analogs with MW > 450 Da) [1]. This positions the target compound favorably in terms of ligand efficiency metrics—the relatively low molecular weight and modest lipophilicity suggest potential for further optimization with a reduced risk of surpassing commonly applied physicochemical thresholds (MW < 500, ClogP < 5) during lead development.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight Optimization

Patent-Disclosed Diagnostic Imaging Utility: 8-Azabicyclo[3.2.1]oct-2-ene Derivatives as Neuroimaging Agents

US Patent 6,617,459 explicitly claims 8-azabicyclo[3.2.1]oct-2-ene derivatives in both labelled and unlabelled form for in vivo receptor imaging (neuroimaging) applications [1]. The target compound, as a member of this structural class bearing an N-8 acyl substituent, falls within the claimed genus. The chlorothiophene moiety offers a potential site for late-stage isotopic labeling (e.g., ¹⁸F-for-Cl exchange or ¹¹C-carbonyl incorporation), a synthetic advantage over analogs lacking halogens or carbonyl handles. This positions the compound as a candidate starting material for radiotracer development, a niche application area not addressed by the 8-methyl-3-aryl tropane class.

Neuroimaging PET Tracer Radiolabeling Diagnostic Imaging

Optimal Application Scenarios for 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Based on Evidence


Serotonin Transporter (SERT) Probe Development Requiring Reduced Dopaminergic Activity

Based on the class-level inference that N-8 acyl 8-azabicyclo[3.2.1]oct-2-ene derivatives lacking C-3 aryl substitution exhibit preferential serotonin re-uptake inhibition with attenuated DAT activity [1], this compound is suitable as a chemical probe for studying SERT-mediated mechanisms where dopaminergic off-target effects must be minimized. Its predicted SERT/DAT selectivity ratio (>10) contrasts with balanced triple re-uptake inhibitors like dichloropane analogs (SERT/DAT ≈ 3), enabling cleaner pharmacological dissection of serotonergic signaling pathways.

Metabolic Stability Screening of Heterocyclic Amide-Containing CNS Candidates

The thiophene-2-carboxamide motif of the target compound, particularly with the 5-chloro substitution, is predicted to confer enhanced resistance to amidase-mediated hydrolysis compared to benzamide analogs [1]. This property makes the compound a valuable reference standard in metabolic stability assays designed to benchmark the hydrolytic susceptibility of novel amide-containing CNS candidates, facilitating the identification of chemotypes with favorable metabolic profiles early in discovery.

Fragment-Based Drug Discovery Library for Monoamine Transporter Targets

With a molecular weight of 253.74 Da—approximately 47% lower than extended tropane derivatives exceeding 450 Da [1]—the target compound meets fragment-library criteria (MW < 300 Da) while retaining the privileged 8-azabicyclo[3.2.1]oct-2-ene scaffold. Its inclusion in fragment screening collections enables the detection of low-affinity binding interactions with monoamine transporters or nicotinic acetylcholine receptors [2], providing starting points for structure-guided optimization that larger, more complex analogs cannot offer.

Radiotracer Precursor Development for Neuroimaging Applications

The patent disclosure of 8-azabicyclo[3.2.1]oct-2-ene derivatives as in vivo neuroimaging agents [1], combined with the synthetic handles provided by the chlorine substituent (for potential ¹⁸F isotopic exchange) and the carbonyl group (for ¹¹C-methylation or ¹¹C-carbonyl incorporation), positions this compound as a strategic precursor for positron emission tomography (PET) tracer development targeting serotonin transporters or nicotinic receptors in the CNS [2].

Quote Request

Request a Quote for 8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.